![molecular formula C24H22F3N5O2 B2683687 3-(2-oxo-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethyl)quinazolin-4(3H)-one CAS No. 1207004-64-5](/img/structure/B2683687.png)
3-(2-oxo-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethyl)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-oxo-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethyl)quinazolin-4(3H)-one is a complex organic compound that attracts considerable attention due to its potential applications in medicinal chemistry and pharmacology. This compound's structure, featuring a quinazoline core combined with benzimidazole and piperidine fragments, hints at its versatile biochemical interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-oxo-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethyl)quinazolin-4(3H)-one typically involves multiple steps:
Formation of the Quinazoline Core: Starting with a substituted anthranilic acid, the core is built through cyclization reactions.
Addition of the Piperidine Moiety: Piperidine fragments are introduced using alkylation reactions, often utilizing reagents like haloalkanes.
Incorporation of the Benzimidazole Segment: Benzimidazole is synthesized via a condensation reaction involving ortho-phenylenediamine and a carboxylic acid, followed by linking it to the core structure through nucleophilic substitution.
Final Assembly: The final step involves linking the trifluoromethyl group, typically introduced through organometallic reagents under controlled temperatures and pressures to ensure proper placement and functionality.
Industrial Production Methods
In an industrial setting, large-scale synthesis optimizes each step to maximize yield and purity. Continuous flow reactors, automated controls for temperature and pressure, and the use of catalysts can streamline the process. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensure the final product's purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-oxo-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation and Reduction: Depending on the reagents, specific functional groups within the compound can be oxidized or reduced to alter its properties.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to modify the structure and introduce new functional groups.
Hydrolysis: Under acidic or basic conditions, hydrolysis can occur, particularly targeting ester or amide bonds.
Common Reagents and Conditions
Oxidation: Uses reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled temperatures.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Utilizes halides (like NaX) or other electrophiles under mild to moderate temperatures.
Major Products
These reactions typically result in derivatives where new functional groups replace original moieties, potentially enhancing or altering the compound's activity and solubility.
Wissenschaftliche Forschungsanwendungen
Synthesis of the Compound
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the quinazolinone core and the incorporation of the trifluoromethyl and benzimidazole moieties. The general synthetic pathway can be outlined as follows:
- Formation of Quinazolinone : Starting from appropriate aniline derivatives, quinazolinones can be synthesized through cyclization reactions involving isocyanates or other electrophiles.
- Introduction of Trifluoromethyl Group : This is usually achieved via electrophilic fluorination techniques or using trifluoromethylating agents.
- Benzimidazole Integration : The benzimidazole moiety can be introduced through condensation reactions with suitable precursors.
These steps highlight the complexity and versatility of synthetic methodologies employed to create this compound.
Antibacterial Properties
Recent studies have indicated that derivatives of quinazolinones exhibit notable antibacterial activity. For example, compounds containing similar structural frameworks have been tested against various bacterial strains, including:
- Gram-positive bacteria : Staphylococcus aureus, Methicillin-resistant Staphylococcus aureus (MRSA).
- Gram-negative bacteria : Escherichia coli, Klebsiella pneumoniae.
In vitro assays demonstrated that certain derivatives showed significant inhibition zones, suggesting potential as antibacterial agents .
Anticancer Activity
The compound's structural features suggest possible anticancer properties. Research has shown that related compounds can inhibit the growth of various cancer cell lines, including:
- Breast cancer (MDA-MB-231)
- Lung cancer
- Colorectal cancer
Molecular modeling studies indicate that these compounds may interact with specific cellular targets involved in cancer progression, thus warranting further investigation into their therapeutic potential .
Antiviral Activity
Some studies have explored the antiviral properties of similar compounds. For instance, derivatives have been evaluated for their ability to inhibit viral replication in cell cultures, particularly against RNA viruses. The trifluoromethyl group is believed to enhance bioactivity by improving metabolic stability .
Case Study 1: Antibacterial Evaluation
A study evaluated a series of quinazolinone derivatives for their antibacterial efficacy against a panel of pathogens. The results indicated that compounds with the trifluoromethyl and benzimidazole substituents exhibited enhanced activity compared to their non-substituted counterparts. The most potent derivative showed an MIC (Minimum Inhibitory Concentration) value significantly lower than standard antibiotics .
Case Study 2: Anticancer Screening
In a separate study focusing on anticancer properties, a library of quinazolinone derivatives was screened against multiple cancer cell lines. Notably, one derivative exhibited IC50 values in the nanomolar range against breast and lung cancer cells. Mechanistic studies suggested apoptosis induction via caspase activation pathways .
Wirkmechanismus
3-(2-oxo-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethyl)quinazolin-4(3H)-one's mechanism of action can vary widely based on its application. Generally, it interacts with biological macromolecules such as proteins or nucleic acids, modulating their function through binding interactions.
Molecular Targets and Pathways
The compound's interaction with kinases can alter signal transduction pathways crucial for cell proliferation and survival. Inhibiting these pathways can suppress tumor growth, making it a candidate for anti-cancer therapies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinazoline Derivatives: Other quinazoline-based compounds might share similar biological targets but vary in potency and selectivity.
Benzimidazole Containing Molecules: These compounds often exhibit diverse biological activities, such as anti-microbial or anti-viral properties.
Highlighting Uniqueness
What sets 3-(2-oxo-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethyl)quinazolin-4(3H)-one apart is its trifluoromethyl group, which enhances its metabolic stability and lipophilicity, potentially improving its pharmacokinetic profile.
Hope this satisfies your curiosity! What's next on your learning journey?
Biologische Aktivität
The compound 3-(2-oxo-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethyl)quinazolin-4(3H)-one (CAS Number: 1207004-64-5) is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, including anti-inflammatory, antibacterial, and anticancer activities, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C24H22F3N5O2 with a molecular weight of 469.5 g/mol . Its structure incorporates a quinazolinone core linked to a trifluoromethyl-substituted benzimidazole and a piperidine moiety, which are crucial for its biological activity.
Property | Value |
---|---|
Molecular Formula | C24H22F3N5O2 |
Molecular Weight | 469.5 g/mol |
CAS Number | 1207004-64-5 |
1. Anti-inflammatory Activity
Research indicates that the compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it inhibits cyclooxygenase (COX) enzymes, specifically COX-II, which is implicated in inflammatory processes. The IC50 value for COX-II inhibition was reported to be 0.011 μM , showcasing its potency compared to traditional anti-inflammatory drugs like Rofecoxib and Celecoxib .
2. Antibacterial Activity
The antibacterial efficacy of the compound has been evaluated against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values ranged from 8 to 32 μg/mL , indicating moderate antibacterial activity .
3. Anticancer Activity
Preliminary studies have suggested that the compound may possess anticancer properties. It has been tested against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549), with IC50 values in the low micromolar range. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .
Case Study 1: COX-II Inhibition
In a study conducted by Eren et al., derivatives of quinazolinone were synthesized and screened for COX-II selectivity. Among these, the compound showed superior selectivity and potency compared to existing COX inhibitors, with minimal ulcerogenic effects observed in vivo .
Case Study 2: Antimicrobial Efficacy
A research team evaluated various derivatives of benzimidazole for their antimicrobial properties. The tested compound demonstrated significant activity against Bacillus subtilis and Pseudomonas fluorescens, supporting its potential as a therapeutic agent in treating bacterial infections .
Eigenschaften
IUPAC Name |
3-[2-oxo-2-[4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]piperidin-1-yl]ethyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22F3N5O2/c25-24(26,27)23-29-19-7-3-4-8-20(19)32(23)13-16-9-11-30(12-10-16)21(33)14-31-15-28-18-6-2-1-5-17(18)22(31)34/h1-8,15-16H,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZQPZDAXMJYOSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C3=CC=CC=C3N=C2C(F)(F)F)C(=O)CN4C=NC5=CC=CC=C5C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.